REACTION_CXSMILES
|
[CH2:1]([N:8](C)[CH2:9][CH:10]([C:12]1[CH:17]=[CH:16][C:15]([F:18])=[CH:14][CH:13]=1)[OH:11])C1C=CC=CC=1>C(OCC)(=O)C.CO.[C].[Pd]>[F:18][C:15]1[CH:14]=[CH:13][C:12]([CH:10]([OH:11])[CH2:9][NH:8][CH3:1])=[CH:17][CH:16]=1 |f:1.2,3.4|
|
Name
|
2-(Benzyl-methyl-amino)-1-(4-fluorophenyl)-ethanol
|
Quantity
|
54.6 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N(CC(O)C1=CC=C(C=C1)F)C
|
Name
|
ethyl acetate methanol
|
Quantity
|
800 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC.CO
|
Name
|
palladium-carbon
|
Quantity
|
5.8 g
|
Type
|
catalyst
|
Smiles
|
[C].[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The catalyst was removed by filtration
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(C=C1)C(CNC)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 25.8 g | |
YIELD: CALCULATEDPERCENTYIELD | 72.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH2:1]([N:8](C)[CH2:9][CH:10]([C:12]1[CH:17]=[CH:16][C:15]([F:18])=[CH:14][CH:13]=1)[OH:11])C1C=CC=CC=1>C(OCC)(=O)C.CO.[C].[Pd]>[F:18][C:15]1[CH:14]=[CH:13][C:12]([CH:10]([OH:11])[CH2:9][NH:8][CH3:1])=[CH:17][CH:16]=1 |f:1.2,3.4|
|
Name
|
2-(Benzyl-methyl-amino)-1-(4-fluorophenyl)-ethanol
|
Quantity
|
54.6 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N(CC(O)C1=CC=C(C=C1)F)C
|
Name
|
ethyl acetate methanol
|
Quantity
|
800 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC.CO
|
Name
|
palladium-carbon
|
Quantity
|
5.8 g
|
Type
|
catalyst
|
Smiles
|
[C].[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The catalyst was removed by filtration
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(C=C1)C(CNC)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 25.8 g | |
YIELD: CALCULATEDPERCENTYIELD | 72.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH2:1]([N:8](C)[CH2:9][CH:10]([C:12]1[CH:17]=[CH:16][C:15]([F:18])=[CH:14][CH:13]=1)[OH:11])C1C=CC=CC=1>C(OCC)(=O)C.CO.[C].[Pd]>[F:18][C:15]1[CH:14]=[CH:13][C:12]([CH:10]([OH:11])[CH2:9][NH:8][CH3:1])=[CH:17][CH:16]=1 |f:1.2,3.4|
|
Name
|
2-(Benzyl-methyl-amino)-1-(4-fluorophenyl)-ethanol
|
Quantity
|
54.6 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N(CC(O)C1=CC=C(C=C1)F)C
|
Name
|
ethyl acetate methanol
|
Quantity
|
800 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC.CO
|
Name
|
palladium-carbon
|
Quantity
|
5.8 g
|
Type
|
catalyst
|
Smiles
|
[C].[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The catalyst was removed by filtration
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(C=C1)C(CNC)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 25.8 g | |
YIELD: CALCULATEDPERCENTYIELD | 72.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |